REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])([CH3:6])[CH2:3][CH:4]=[O:5].[CH3:8][CH:9]([CH3:12])[CH2:10][NH2:11].[S-:13][C:14]#[N:15].[K+].II.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>C(#N)C.CO.C(Cl)Cl>[NH4+:11].[OH-:5].[C:2]([C:3]1[S:13][C:14](=[NH:15])[N:11]([CH2:10][CH:9]([CH3:12])[CH3:8])[CH:4]=1)([CH3:7])([CH3:6])[CH3:1] |f:2.3,5.6.7,11.12|
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Name
|
|
Quantity
|
14.5 mL
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Type
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reactant
|
Smiles
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CC(CC=O)(C)C
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Name
|
|
Quantity
|
10.5 mL
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Type
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reactant
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Smiles
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CC(CN)C
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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C(C)#N
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Name
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potassium thiocyanate
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Quantity
|
13.5 g
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Type
|
reactant
|
Smiles
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[S-]C#N.[K+]
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Name
|
|
Quantity
|
53.1 g
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Type
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reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
200 mL
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Type
|
reactant
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Smiles
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S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
was stirred at ambient temperature for 16 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The material was filtered through Celite with acetonitrile (additional 50 mL)
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Type
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TEMPERATURE
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Details
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the mixture was warmed to 50° C
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Type
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STIRRING
|
Details
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the mixture was stirred at 50° C. for 16 h
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Duration
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16 h
|
Type
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TEMPERATURE
|
Details
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The mixture was cooled to ambient temperature
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Type
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CUSTOM
|
Details
|
were separated
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with EtOAc (3×15 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organics were dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by column chromatography (SiO2, 10% MeOH/CH2Cl2
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CN(C(S1)=N)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 101 mmol | |
AMOUNT: MASS | 21.5 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 192.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |